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molecular formula C7H7N3O B6615098 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile CAS No. 73535-74-7

3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Cat. No. B6615098
M. Wt: 149.15 g/mol
InChI Key: KYPVCZXECRTCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242512

Procedure details

To a stirred solution of 3.84 g (0.04 mole) of 3(2H)-pyridazinone, 2.33 g (0.044 mole) of acrylonitrile in 50 ml of ethanol, 1 ml of Triton-B (trimethyl benzylammonium hydroxide, 40% methanol solution) was added dropwise. The mixture was stirred for 2 hours at 60° C. and then evaporated to dryness in a vacuum on a steam bath, giving a dark orange oil. The oil was dissolved in ethanol, shaken with Norit and filtered. The filtrate was distilled. Recrystallization of the residue from ethanol and isopropyl ether gave 4.7 g (79% yield) of 3-(3-oxo-2-pyridazinyl)-propionitrile in the form of pale yellow crystals, m.p. 75°-76° C.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:7])[CH:4]=[CH:5][CH:6]=1.[C:8](#[N:11])[CH:9]=[CH2:10].[OH-].C[N+](C)(C)CC1C=CC=CC=1.C>C(O)C.CO>[O:7]=[C:3]1[CH:4]=[CH:5][CH:6]=[N:1][N:2]1[CH2:10][CH2:9][C:8]#[N:11] |f:2.3|

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
N=1NC(C=CC1)=O
Name
Quantity
2.33 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C[N+](CC1=CC=CC=C1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a vacuum on a steam bath
CUSTOM
Type
CUSTOM
Details
giving a dark orange oil
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethanol and isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1N(N=CC=C1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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